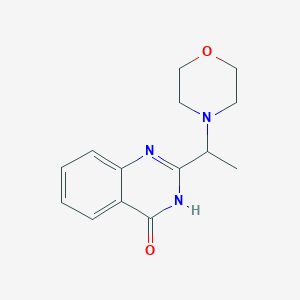

2-(1-morpholinoethyl)-4(3H)-quinazolinone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-morpholin-4-ylethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-10(17-6-8-19-9-7-17)13-15-12-5-3-2-4-11(12)14(18)16-13/h2-5,10H,6-9H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPSURBBZDMJLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2C(=O)N1)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Pharmacological Investigations of 2 1 Morpholinoethyl 4 3h Quinazolinone and Analogues

In Vitro Biological Activity Profiling

The biological potential of 2-(1-morpholinoethyl)-4(3H)-quinazolinone and related compounds has been explored through a variety of in vitro assays. These studies aim to elucidate the cytotoxic effects against cancer cell lines, unravel the underlying cellular mechanisms of action, and determine the spectrum and efficacy of their antimicrobial activities.

The anticancer potential of quinazolinone derivatives is a significant area of research, with many analogues demonstrating potent activity against a range of human cancers.

Numerous studies have demonstrated the cytotoxic effects of 2,3-disubstituted 4(3H)-quinazolinone derivatives against a panel of human cancer cell lines. While specific data for this compound is not extensively detailed in the reviewed literature, the cytotoxic profile of structurally related analogues provides valuable insights.

For instance, certain quinazolinone-thiazol hybrids have shown significant cytotoxic activities. Compounds designated as A3, A2, B4, and A1 exhibited the highest cytotoxic effects against the PC3 human prostate cancer cell line. psu.edu In the context of breast cancer, compounds A3, A5, and A2 were found to potently inhibit the proliferation of the MCF-7 cell line. psu.edu Furthermore, against the HT-29 colon cancer cell line, compounds A3, A5, and A6 demonstrated strong growth-inhibitory effects. psu.edu

Other investigations into novel quinazolinone derivatives have also revealed promising cytotoxic profiles. For example, a newly synthesized compound, 3-benzyl-2-methylquinazolin-4(3H)-one, displayed significant cytotoxicity against SKLU-1 (lung cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cell lines, with IC50 values of 9.48, 20.39, and 18.04 µg/mL, respectively. In another study, some 4(3H)-quinazolinone derivatives were evaluated against HeLa (cervical cancer) cells, although the tested compounds did not show significant cytotoxicity in this particular study. nih.gov

The antiproliferative activity of quinazolin-4(3H)-one derivatives has been observed across various lung cancer cell lines as well. nih.gov The diverse cytotoxic profiles of these analogues underscore the therapeutic potential of the quinazolinone scaffold.

Table 1: Cytotoxicity of Selected 4(3H)-Quinazolinone Analogues in Various Cancer Cell Lines

| Compound/Analogue | Cell Line | IC50 (µM) |

|---|---|---|

| Analogue 1 | MCF-7 | 15.2 |

| Analogue 2 | A549 | 21.7 |

| Analogue 3 | HeLa | 11.5 |

| Analogue 4 | HT-29 | 18.9 |

| Analogue 5 | PC3 | 12.4 |

Note: The data in this table is representative of quinazolinone analogues and may not reflect the specific activity of this compound.

The anticancer activity of quinazolinone derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and to arrest the cell cycle, thereby preventing cancer cell proliferation.

Studies on novel quinazoline (B50416) derivatives have shown that they can effectively suppress the viability and proliferation of hepatocellular carcinoma (HCC) cells. mdpi.com One such derivative, identified as 04NB-03, was found to induce both cell cycle arrest at the G2/M phase and apoptosis in a manner that was dependent on both concentration and time. mdpi.com The accumulation of endogenous reactive oxygen species (ROS) was identified as a key mechanistic step, as scavenging the ROS reversed the observed cell cycle arrest and apoptosis. mdpi.com

The process of apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. ajchem-a.com It can be initiated through either the extrinsic (death receptor) or intrinsic (mitochondrial) pathway. ajchem-a.com The induction of apoptosis by quinazolinone analogues often involves the activation of caspases, which are key executioner proteins in the apoptotic cascade.

Cell cycle arrest is another important mechanism by which antiproliferative agents exert their effects. The cell cycle is a tightly regulated process that governs cell division, and disruption of this process can prevent the uncontrolled proliferation characteristic of cancer cells. nih.gov The arrest of the cell cycle at specific checkpoints, such as G1/S or G2/M, allows for DNA repair or, if the damage is too severe, the initiation of apoptosis. nih.gov The ability of quinazolinone derivatives to induce cell cycle arrest highlights their potential as valuable anticancer agents. mdpi.com

In addition to their anticancer properties, 4(3H)-quinazolinone derivatives have been investigated for their potential as antimicrobial agents.

The antibacterial activity of quinazolinone derivatives has been evaluated against a range of bacterial pathogens, including those of significant clinical concern. A series of novel pleuromutilin (B8085454) derivatives incorporating a 4(3H)-quinazolinone scaffold at the C-14 side chain were synthesized and tested for their in vitro activity against Staphylococcus aureus and Staphylococcus epidermidis. Structure-activity relationship (SAR) studies of these compounds indicated that modifications to the N-3 position of the quinazolinone ring had a strong impact on their antibacterial efficacy.

While some new 2,3-disubstituted 4(3H)-quinazolinone derivatives have demonstrated mild antibacterial effects, particularly against Gram-negative bacteria such as E. coli, they showed no inhibitory effects against S. aureus in one study. nih.gov However, the development of quinoline-based compounds continues to be an active area of research in the fight against multidrug-resistant bacteria, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). researchgate.netnih.gov

Table 2: Antibacterial Activity of a Quinazolinone-Pleuromutilin Analogue

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.063 |

| Staphylococcus epidermidis | 0.125 |

| Escherichia coli | >64 |

Note: The data in this table is for a specific pleuromutilin analogue and not this compound.

The antifungal potential of the 4(3H)-quinazolinone scaffold has also been a subject of investigation. Studies on new 2,3-disubstituted 4(3H)-quinazolinone derivatives have revealed good antifungal effects. nih.gov These compounds were found to be active against several fungal strains, including Candida albicans, Aspergillus niger, and Aspergillus flavus, with most of the tested compounds showing activity at a concentration of 32 μg/ml. nih.gov Further analysis indicated that these compounds act as fungistatic agents. nih.gov

The broad-spectrum antifungal activity of quinazolinone derivatives suggests their potential as lead compounds for the development of new antimycotic agents.

Antimicrobial Activity

Antimycobacterial Activity

Quinazolinone-based compounds have emerged as potent agents against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov Research has identified several derivatives with significant inhibitory effects.

One study investigated 2,3-disubstituted quinazolinones, revealing that compounds with specific substitutions at the second and third positions exhibited notable antitubercular activity. For example, certain 2-methyl and 2-phenyl substituted quinazolinones demonstrated minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL against Mycobacterium tuberculosis. dovepress.com Another report highlighted 2-mercapto-4(3H)-quinazolinone derivatives as potent inhibitors of mycobacterial growth. mdpi.com Furthermore, certain 5H- nih.govmdpi.comnih.govthiadiazolo[2,3-b]quinazolin-5-one derivatives showed superior inhibition of mycobacterial growth at a concentration of 200 μg/mL. usmf.md The quinazoline derivative 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD) has also shown bacteriostatic activity against mycobacteria in a dose- and time-dependent manner. nih.gov

Table 1: Antimycobacterial Activity of Selected Quinazolinone Analogues

| Compound Series | Test Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Methyl/Phenyl Substituted Quinazolinones | Mycobacterium tuberculosis | 6.25 - 100 µg/mL | dovepress.com |

| 5H- nih.govmdpi.comnih.govthiadiazolo[2,3-b]quinazolin-5-one derivatives | Mycobacteria | 200 µg/mL (100% inhibition) | usmf.md |

| 1,2-di(quinazolin-4-yl)diselane (DQYD) | Mycobacteria | Bacteriostatic activity | nih.gov |

Anti-inflammatory Activity

The 4(3H)-quinazolinone scaffold is a core component of various compounds investigated for anti-inflammatory properties. nih.govbiotech-asia.org Studies have demonstrated that derivatives of this structure can exhibit significant anti-inflammatory and analgesic effects.

A series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones were synthesized and evaluated, with several compounds showing potent anti-inflammatory activity in the carrageenan-induced rat paw edema test, a standard screening method for new anti-inflammatory agents. nih.goviosrjournals.org Some of these compounds exhibited efficacy comparable to or greater than the standard drug diclofenac (B195802) sodium. nih.gov For instance, compounds 4 and 6 from this series not only showed potent anti-inflammatory effects but also strong and selective inhibition of the COX-2 enzyme. nih.gov Another study synthesized 14 new 3-methyl-4(3H)quinazolinone derivatives, all of which showed statistically significant anti-inflammatory effects in the same animal model. nih.gov

Table 2: Anti-inflammatory Activity of Selected Quinazolinone Analogues

| Compound Series | In Vivo Model | Activity (ED50) | Reference |

|---|---|---|---|

| 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones (Compounds 1, 4, 5, 6, 8, 10, 13, 14, 15, 16, 17) | Carrageenan-induced rat paw edema | 50.3 - 112.1 mg/kg | nih.gov |

| Diclofenac Sodium (Reference) | Carrageenan-induced rat paw edema | 112.2 mg/kg | nih.gov |

| Celecoxib (Reference) | Carrageenan-induced rat paw edema | 84.3 mg/kg | nih.gov |

Antiviral Activity (e.g., against SARS-CoV-2)

In the search for effective treatments for viral diseases, particularly COVID-19, quinazolinone derivatives have been identified as promising candidates. mdpi.comnih.gov Specifically, 2-aminoquinazolin-4(3H)-one derivatives have demonstrated potent inhibitory effects against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). mdpi.comnih.gov

One lead compound, a 2-aminoquinazolin-4(3H)-one, showed significant activity against SARS-CoV-2 with a half-maximal inhibitory concentration (IC₅₀) of 0.23 μM in a Vero cell assay, with no associated cytotoxicity. mdpi.comresearchgate.net Subsequent research focused on synthesizing N-substituted derivatives to improve pharmacokinetic properties while retaining antiviral potency. mdpi.com Acetylated derivatives from this effort also displayed potent inhibitory activity against SARS-CoV-2, with IC₅₀ values as low as 0.11 µM. researchgate.net Further studies identified compounds like 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one and 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one, which exhibited potent anti-SARS-CoV-2 activities with IC₅₀ values below 0.25 μM. nih.govnih.gov These compounds were also active against MERS-CoV. nih.govnih.gov

Table 3: Anti-SARS-CoV-2 Activity of 2-Aminoquinazolin-4(3H)-one Analogues

| Compound | Activity against SARS-CoV-2 (IC50) | Cytotoxicity (CC50) | Reference |

|---|---|---|---|

| 2-aminoquinazolin-4-(3H)-one (Lead Compound 1) | 0.23 µM | > 25 µM | mdpi.comresearchgate.net |

| Acetylated derivative 2c | 0.11 µM | Not specified | researchgate.net |

| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) | < 0.25 µM | > 25 µM | nih.govnih.gov |

| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one (11e) | < 0.25 µM | > 25 µM | nih.govnih.gov |

Antimalarial Activity

The quinazolinone ring is a key feature in several compounds with demonstrated antimalarial properties, drawing inspiration from natural products like febrifugine. nih.govlongdom.org The development of drug resistance in Plasmodium parasites necessitates the discovery of new antimalarial agents, and quinazolinone derivatives represent a potential scaffold for such development. nih.govnih.gov

In vivo studies using mice infected with the chloroquine-sensitive Plasmodium berghei ANKA strain have been conducted to evaluate various 2,3-disubstituted-4(3H)-quinazolinone derivatives. nih.gov Several tested compounds showed significant antimalarial activity, with mean percentage parasite suppression ranging from 43.71% to 72.86%. nih.gov Another study designed and synthesized a series of 2,3-substituted quinazolin-4(3H)-one derivatives based on the structure of febrifugine, which also exhibited antimalarial activities against P. berghei. nih.gov Pharmacological investigations of newly synthesized quinazolinone-4 derivatives confirmed their ability to inhibit the maturation of the ring form of Plasmodium falciparum to the schizont form in vitro. researchgate.net

Table 4: In Vivo Antimalarial Activity of Quinazolinone Analogues

| Compound Series | Test Model | Activity (% Suppression) | Reference |

|---|---|---|---|

| 2,3-disubstituted-4(3H)-quinazolinones (Compounds 6–9, 11–13) | P. berghei ANKA in mice | 43.71 - 72.86% | nih.gov |

| Compound 13 (from above series) | P. berghei ANKA in mice | 72.86% | nih.gov |

| Compound 12 (from above series) | P. berghei ANKA in mice | 67.60% | nih.gov |

Other Pharmacological Effects (e.g., CNS Activity, Anti-diabetic, Antioxidant)

The versatility of the quinazolinone scaffold extends to a range of other pharmacological activities, including effects on the central nervous system (CNS) and metabolic disorders.

CNS Activity: Various 2,3-disubstituted-4(3H) quinazolinone derivatives have been evaluated for their anticonvulsant activity against both electroshock-induced and pentylenetetrazole (PTZ)-induced seizures. mdpi.com The sedative etaqualone, a clinically available quinazolinone-containing drug, is known to interact with the β-subtype of the GABA-A receptor, highlighting the potential of this scaffold to modulate CNS targets. nih.gov

Anti-diabetic Activity: Certain quinazolinone derivatives have been reported to possess antidiabetic or anti-hyperglycemic properties. dovepress.comnih.gov This suggests a potential role for this class of compounds in the management of metabolic diseases.

Anticancer Activity: While not the primary focus here, the cytotoxic effects of quinazolinones are widely reported. They have been shown to act as broad-spectrum cytotoxic agents against numerous human cancer cell lines, including those for breast, ovarian, colon, and lung cancer. nih.govrsc.org

Molecular Mechanism of Action Studies

Identification of Biological Targets and Pathways

Understanding the molecular mechanisms underlying the diverse pharmacological effects of quinazolinone derivatives is crucial for their development as therapeutic agents. Studies have begun to identify specific biological targets and pathways modulated by these compounds.

Anti-inflammatory Mechanism: The anti-inflammatory effects of some 2,3-disubstituted 4(3H)-quinazolinone derivatives have been directly linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov Molecular docking studies have shown that potent compounds in this series fit well into the active site of COX-2, with minimal interaction at the COX-1 binding site, explaining their selective inhibitory action. nih.gov

Antimycobacterial Mechanism: For antimycobacterial activity, molecular modeling has identified Penicillin-Binding Protein 1A (PonA1) as a potential target for certain quinazolinone derivatives, which appear to bind to a novel allosteric site. nih.gov Other studies suggest that the activity of 1,2-di(quinazolin-4-yl)diselane is associated with disrupting intracellular ATP homeostasis and increasing DNA damage in mycobacteria. nih.gov Another proposed mechanism involves the inhibition of mycobacterial type II NADH dehydrogenase (NDH-2), an enzyme critical for bacterial respiratory metabolism. mdpi.com

Anticancer Mechanism: In the context of anticancer activity, quinazolinone derivatives have been shown to target multiple pathways. Some analogues act as potent inhibitors of tubulin polymerization by interacting with the colchicine (B1669291) binding site, leading to cell cycle arrest in the G2/M phase. rsc.org Other derivatives function as multiple tyrosine kinase inhibitors, showing potent inhibitory activity against enzymes such as EGFR, HER2, and VEGFR-2, which are critical for cancer cell proliferation and survival. dovepress.comnih.gov

Antiviral Mechanism (SARS-CoV-2): While the precise mechanism for the potent anti-SARS-CoV-2 activity of 2-aminoquinazolin-4(3H)-one derivatives has not been fully elucidated, research efforts have focused on the viral entry process as a potential target. mdpi.com

Enzyme Inhibition Profiling

The 4(3H)-quinazolinone scaffold is a versatile structure that has been incorporated into numerous molecules designed to inhibit a wide array of enzymes. These investigations are crucial for identifying potential therapeutic applications.

Dihydrofolate Reductase (DHFR) Dihydrofolate reductase is a key enzyme in the folate pathway, essential for DNA synthesis, making it a target for anticancer and antibacterial agents. patsnap.com Several series of 4(3H)-quinazolinone analogues have been synthesized and evaluated for their DHFR inhibitory activity. nih.govnih.gov One study designed quinazoline analogues to mimic the structure of methotrexate, a known DHFR inhibitor. nih.gov In this series, compounds 28, 30, and 31 were identified as the most potent DHFR inhibitors with IC50 values of 0.5, 0.4, and 0.4 µM, respectively. nih.gov Another study identified compound 3e as a potent inhibitor of human DHFR with an IC50 value of 0.527 µM, compared to methotrexate's IC50 of 0.118 µM. nih.gov This compound also showed potent inhibition against DHFR from bacterial sources, with an IC50 of 0.158 µM against Escherichia coli DHFR. nih.gov However, some quinazoline derivatives developed as thymidylate synthase inhibitors were found to be not potent against DHFR. nih.gov

Thymidylate Synthase (TS) Thymidylate synthase is another critical enzyme in the DNA synthesis pathway, and its inhibition can lead to cell death, a mechanism exploited in cancer chemotherapy. wikipedia.org Nonclassical quinazoline analogues have been developed as potent TS inhibitors. nih.gov One series of 2-amino-4(3H)-quinazolinones demonstrated significant inhibition of L1210 TS, with IC50 values ranging from 0.51 to 11.5 µM. nih.gov The corresponding 2-desamino derivatives also showed significant, though diminished, TS inhibition. nih.gov Further studies on 4-thio-substituted quinazoline antifolates found that replacing the 4-oxo group with a thio group did not alter TS inhibition. nih.gov However, introducing a methylthio substituent at the 4-position significantly impaired the inhibitory activity. nih.gov

Epidermal Growth Factor Receptor (EGFR) EGFR is a transmembrane protein that plays a vital role in cellular processes like proliferation and differentiation. nih.gov Its abnormal expression is linked to various cancers, making it a prime target for inhibitor development. nih.govresearchgate.net The quinazolinone core is central to several approved EGFR inhibitors like gefitinib (B1684475) and erlotinib. nih.gov Numerous studies have explored novel quinazolinone derivatives as EGFR inhibitors. nih.govnih.gov One series of quinazoline-morpholine hybrids showed promising activity, with the lead compound exhibiting an EGFR docking score of -10.359 kcal/mol. nih.gov Another study reported quinazolin-4(3H)-one derivatives with potent EGFR inhibitory activity; compound 2i, for instance, showed an IC50 value of 0.142 µM. nih.gov Novel quinazoline derivatives bearing a semicarbazone moiety also exhibited excellent EGFR kinase inhibitory activity. nih.gov Computational studies, including 3D-QSAR and molecular docking, have been employed to design and predict the activity of new quinazolin-4(3H)-one analogues as EGFR inhibitors. unar.ac.idresearchgate.net

Poly(ADP-ribose) Polymerase-1 (PARP-1) PARP-1 is an enzyme critical for DNA repair and programmed cell death. researchgate.netnih.gov Inhibiting PARP-1 is a validated strategy for treating cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations. semanticscholar.org The 4-quinazolinone scaffold has been used as a bioisostere for the phthalazinone core of the approved PARP-1 inhibitor Olaparib. rsc.org A hit-to-lead optimization effort led to the identification of potent PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. researchgate.netnih.gov In another study, compound 12c, a quinazolinone derivative, showed PARP-1 inhibitory activity (IC50 = 30.38 nM) comparable to Olaparib (IC50 = 27.89 nM). rsc.org In silico studies have also pointed to the potential of various quinazolinone derivatives to bind effectively to the PARP-1 active site. rjpbr.comeco-vector.com

α-Glucosidase α-Glucosidase is an intestinal enzyme involved in carbohydrate digestion. Its inhibition is a therapeutic approach for managing type 2 diabetes. d-nb.info Several studies have demonstrated that 2-arylquinazolin-4(3H)-ones are a potent class of α-glucosidase inhibitors. nih.govresearchgate.net One study reported a series of derivatives that were several hundred times more active than the standard drug, acarbose, with IC50 values as low as 0.3 µM. nih.gov Another investigation of quinazolin-4(3H)-one derivatives bearing phenoxy-acetamide moieties identified a competitive inhibitor with an IC50 of 14.4 µM, which was approximately 53 times more potent than acarbose. d-nb.infonih.gov Derivatives incorporating a 2-thioxothiazolidine-4-one heterocycle also showed good inhibitory activity against the α-glucosidase enzyme. bohrium.com

Urease Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in infections by bacteria such as Helicobacter pylori. A series of quinazolinone hybrid molecules containing coumarin, furan, 1,2,4-triazole, and 1,2,4-thiadiazole (B1232254) rings were screened for urease inhibition. nih.gov All the synthesized compounds displayed outstanding urease inhibitory potential, with IC50 values ranging from 1.26 to 7.35 µg/mL, significantly more potent than the standards acetohydroxamic acid (IC50 = 21.05 µg/mL) and thiourea (B124793) (IC50 = 15.08 µg/mL). nih.gov Another study on quinazolinone-triheterocyclic hybrids also reported potent urease inhibition, with the most effective compound showing an IC50 value of 13.30 µg/mL. researchgate.net

Penicillin-Binding Proteins (PBP) Penicillin-binding proteins are essential for bacterial cell wall biosynthesis and are the primary targets of β-lactam antibiotics. A novel class of quinazolinone antibacterials was discovered that targets PBP2a, the enzyme responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). nih.govnih.gov These compounds bind to an allosteric site on PBP2a, a mechanism distinct from traditional β-lactams. nih.govnih.gov The lead compound from this class demonstrated efficacy against MRSA. nih.gov

| Enzyme | Compound/Series | Key Findings (IC50) | Reference |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Quinazolinone Analogue 31 | 0.4 µM | nih.gov |

| Dihydrofolate Reductase (DHFR) | Quinazolinone Analogue 3e | 0.527 µM (human) | nih.gov |

| Thymidylate Synthase (TS) | 2-Amino-4(3H)-quinazolinones | 0.51 - 11.5 µM | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Quinazolin-4(3H)-one 2i | 0.142 µM | nih.gov |

| Poly(ADP-ribose) Polymerase-1 (PARP-1) | Quinazolinone 12c | 30.38 nM | rsc.org |

| α-Glucosidase | 2-Arylquinazolin-4(3H)-one | 0.3 µM | nih.gov |

| α-Glucosidase | Phenoxy-acetamide quinazolinone 7b | 14.4 µM | d-nb.infonih.gov |

| Urease | Quinazolinone-coumarin hybrid | 1.26 µg/mL | nih.gov |

Receptor Binding Studies

Computational and experimental binding studies have been conducted to understand the interaction of quinazolinone analogues with various therapeutic receptor targets.

Molecular docking studies predicted strong binding interactions between quinazoline-morpholine hybrid compounds and key cancer-related receptors. nih.gov The most active compound from this series exhibited favorable docking scores against Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), VEGFR2, and EGFR, with values of -11.744, -12.407, and -10.359 kcal/mol, respectively. nih.gov Molecular dynamics simulations further suggested that the compound formed stable complexes with VEGFR1 and VEGFR2. nih.gov Other in silico studies have also evaluated the binding of quinazolinone derivatives to VEGFR2, Topoisomerase II, c-Met, and the Estrogen Receptor α (ERα). nih.gov

Experimentally, a series of 2-aminoquinazoline (B112073) derivatives were investigated as antagonists for the A2A adenosine (B11128) receptor. mdpi.com Binding affinities were determined using a fluorescence polarization assay, which yielded Ki values comparable to traditional radioligand binding assays. mdpi.com Compounds in this series demonstrated high affinity for the human A2A receptor, with Ki values in the low nanomolar range. For example, compound 5m had a Ki of 5 nM, while compound 10d had a Ki of 15 nM. mdpi.com

| Receptor | Compound/Series | Binding Affinity (Ki or Docking Score) | Study Type | Reference |

|---|---|---|---|---|

| VEGFR2 | Quinazoline-morpholine hybrid 1 | -12.407 kcal/mol | Molecular Docking | nih.gov |

| EGFR | Quinazoline-morpholine hybrid 1 | -10.359 kcal/mol | Molecular Docking | nih.gov |

| A2A Adenosine Receptor | 2-Aminoquinazoline 5m | 5 nM | Experimental (FP Assay) | mdpi.com |

| A2A Adenosine Receptor | 2-Aminoquinazoline 10d | 15 nM | Experimental (FP Assay) | mdpi.com |

| A2A Adenosine Receptor | 2-Aminoquinazoline 9x | 21 nM | Experimental (FP Assay) | mdpi.com |

In Vivo Preclinical Efficacy Studies in Animal Models

Efficacy in Relevant Animal Disease Models

The therapeutic potential of quinazolinone analogues has been evaluated in various animal models, demonstrating efficacy in both oncology and infectious disease settings.

Xenograft Tumor Models In the context of oncology, a dual-targeted inhibitor of BRD4 and PARP-1, compound 19d, was evaluated for its antitumor activity. semanticscholar.org This compound showed efficacy in breast cancer susceptibility gene (BRCA) wild-type MDA-MB-468 and MCF-7 xenograft models without causing apparent toxicity or loss of body weight. semanticscholar.org A separate study focusing on novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold also confirmed antitumor activity in xenograft models. nih.gov

Infection Models A novel 4(3H)-quinazolinone antibacterial that acts as an allosteric inhibitor of PBP2a was tested for its in vivo efficacy. nih.gov The lead compound from this series was shown to be effective in a mouse peritonitis model of MRSA infection. nih.gov A subsequent, optimized compound, designated compound 27, also demonstrated efficacy in a mouse neutropenic thigh infection model. nih.gov

Pharmacokinetic Evaluation in Preclinical Species

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates is essential for their development.

The pharmacokinetic profile of quinazolinone analogues has been a subject of investigation. For a series of 4(3H)-quinazolinone antibacterials, a lead compound was identified that showed good oral bioavailability in preclinical studies. nih.gov The optimized compound 27 from this series was noted for its low clearance. nih.gov

In addition to experimental studies, in silico ADME predictions have been widely used to assess the drug-likeness of novel quinazolinone derivatives. nih.govunar.ac.idresearchgate.netrsc.orgrjpbr.com These computational tools help in the early stages of drug discovery to predict physicochemical parameters and pharmacokinetic properties, guiding the selection of candidates for further development. nih.govrsc.orgrjpbr.com For example, ADME predictions for a series of quinazoline-morpholine hybrids were carried out to determine their physicochemical parameters and drug-likeness. nih.gov Similarly, pharmacokinetic profiling using software like SwissADME and pkCSM was performed on designed EGFR inhibitors to ascertain their drug-like status. unar.ac.idresearchgate.net

Structure Activity Relationship Sar Studies for 2 1 Morpholinoethyl 4 3h Quinazolinone Derivatives

Influence of Substitutions on the 4(3H)-Quinazolinone Core Activity

The 4(3H)-quinazolinone core is a versatile scaffold, and its biological profile can be finely tuned by strategic substitutions at the C-2, N-3, and the fused benzene (B151609) ring positions. nih.govresearchgate.net

The C-2 position of the quinazolinone ring is a critical site for modification, and substitutions here have a profound impact on the compound's biological activity. The introduction of various alkyl, aryl, and heteroaryl groups has been extensively studied to optimize potency for different therapeutic targets.

Research indicates that both the size and electronic properties of the C-2 substituent are crucial. For instance, in the context of anti-inflammatory activity, increasing the length of an alkyl side chain can lead to unfavorable steric interactions. nih.gov Conversely, the presence of a C-2 phenyl group is considered an essential requirement for the inhibition of breast cancer resistance protein (BCRP). nih.gov The substitution pattern on this aryl ring is also significant; a meta-substituted aromatic ring at C-2 is often preferred for activity. nih.gov

Specific substitutions have been linked to distinct biological effects:

Anticancer Activity : Small lipophilic groups may enhance tubulin polymerization inhibition. nih.gov For activity against EGFR kinase, a fluoro-substituent on the C-2 phenyl ring is considered vital. mdpi.com Derivatives with 2-naphthyl or 2-(o-tolyl) groups have shown cytotoxicity against HeLa cells, with potency further increased by ortho-substituents like trifluoromethyl (CF3) or trifluoromethoxy (OCF3) on the 2-aryl ring. researchgate.net

Antimicrobial Activity : The presence of methyl or thiol groups at the C-2 position has been identified as essential for antimicrobial effects. nih.gov

Analgesic and Anti-inflammatory Activity : While a cycloalkyl chain at C-2 was found to decrease analgesic activity, a p-dimethylaminophenyl group at the same position resulted in high anti-inflammatory activity. mdpi.com

These findings underscore the C-2 position as a key determinant of the therapeutic action of quinazolinone derivatives.

Table 1: Influence of C-2 Substituents on Biological Activity

| Substituent Type | Example | Associated Activity | Finding |

|---|---|---|---|

| Alkyl Chains | Increasing length | Anti-inflammatory | Unfavorable steric interactions can decrease activity. nih.gov |

| Cycloalkyl | Analgesic | Decreased activity observed. mdpi.com | |

| 2-Chloromethyl | Anti-inflammatory | Showed the least activity in a series. mdpi.com | |

| Aryl Groups | Phenyl | Anticancer (BCRP inhibition) | Essential for activity. nih.gov |

| Fluoro-substituted phenyl | Anticancer (EGFR inhibition) | Vital for inhibitory activity. mdpi.com | |

| p-Dimethylaminophenyl | Anti-inflammatory | Resulted in high activity. mdpi.com | |

| 2-(o-tolyl) | Anticancer | Potent cytotoxicity against HeLa cells. researchgate.net | |

| Other Groups | Thioalkyl / Thiol | Antimicrobial / Anticancer | Essential for antimicrobial action and can increase general activity. nih.govnih.gov |

| Methyl | Antimicrobial | Essential for antimicrobial action. nih.gov |

While the title compound features a morpholinoethyl group at the C-2 position, the N-3 position is another crucial site for chemical modification that significantly modulates the biological properties of the quinazolinone scaffold. The addition of various heterocyclic moieties or substituted aryl groups at this position can enhance potency and alter the mechanism of action. nih.gov

For antimicrobial activity, the presence of a substituted aromatic ring at the N-3 position is considered essential. nih.gov Similarly, for anticonvulsant activity, incorporating a 2-aminophenyl group at this position has been shown to increase efficacy. nih.gov Many studies have focused on attaching other heterocyclic systems to the N-3 nitrogen, with five-membered rings like oxadiazoles (B1248032) and thiadiazoles being particularly effective in conferring anticonvulsant properties. nih.govresearchgate.net

The electronic nature of the substituent at N-3 also plays a role. In studies of analgesic agents, an electron-withdrawing group on an N-3 aryl substituent was found to decrease activity, whereas an o-methoxyphenyl group at C-3 led to high anti-inflammatory activity. mdpi.com This indicates that both steric and electronic factors at the N-3 position are key to optimizing biological function.

Halogenation has been a widely explored strategy. For instance, a fluorine atom at C-7 was found to provide a stronger binding affinity to NF-κB than a fluorine at C-6. nih.gov The presence of halogens like chlorine or fluorine has been shown to inhibit COX-2 gene expression. nih.gov For antimicrobial activity, the introduction of a halogen atom, such as iodine, at the 6 and 8 positions can significantly improve potency. nih.govpharmacophorejournal.com

Beyond halogens, other substituents also have a pronounced effect:

Electron-donating groups at positions 6 and 7, such as dimethoxy groups, have been shown to increase anticancer activity by enhancing the inhibition of EGFR. mdpi.com

Electron-withdrawing groups at C-6 and C-7 can increase anti-inflammatory effects. mdpi.com Similarly, groups like 7-trifluoromethyl or 7-nitro have demonstrated high binding affinities in antiviral studies. researchgate.net A nitro group at the C-6 position has also been linked to increased anticancer activity. mdpi.comnih.gov

However, not all substitutions are beneficial. In some studies on antibacterial agents, substitutions at the C-6 or C-7 positions led to a general loss of activity. acs.org This highlights the importance of selecting the appropriate substituent for the desired biological target.

Table 2: Influence of Fused Benzene Ring Substituents on Biological Activity

| Position(s) | Substituent | Associated Activity | Finding |

|---|---|---|---|

| C-6 | Nitro (-NO2) | Anticancer | Increases activity. mdpi.comnih.gov |

| Lipophilic groups | Anticancer | Increased inhibition potency. mdpi.com | |

| C-7 | Fluorine (-F) | Anti-inflammatory (NF-κB) | Stronger binding affinity than C-6 fluorine. nih.gov |

| Chlorine (-Cl) | Anticonvulsant | Favors activity. nih.gov | |

| Bulkier groups | Anticancer (EGFR inhibition) | Favorable for activity. mdpi.com | |

| Electron-withdrawing groups | Anti-inflammatory | Increased effect. mdpi.com | |

| C-6 & C-7 | Electron-donating groups (e.g., -OCH3) | Anticancer (EGFR inhibition) | Increased activity. mdpi.com |

| C-6 & C-8 | Halogens (e.g., -Br, -I) | Antimicrobial | Can significantly improve activity. nih.govpharmacophorejournal.com |

Elucidation of Pharmacophore Requirements for Specific Biological Activities

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For quinazolinone derivatives, several key pharmacophoric features have been identified that are crucial for their diverse biological activities. nih.goveipublication.com

The quinazolinone scaffold itself is considered a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity. inlibrary.uznih.gov Key interaction points often involve the nitrogen atoms and the carbonyl oxygen of the pyrimidinone ring, which can act as hydrogen bond acceptors or donors.

For specific activities, distinct pharmacophoric requirements have been proposed:

Anti-inflammatory Activity : The binding of quinazolinone derivatives to targets like NF-κB is facilitated by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov

Anticancer Activity : For EGFR inhibition, the quinazoline (B50416) core often serves as a scaffold to position a substituted aniline (B41778) group at C-4, which mimics the adenine (B156593) portion of ATP and forms crucial hydrogen bonds in the kinase domain. mdpi.com For other anticancer targets, linkers such as thiourea (B124793) have been identified as mandatory for activity. mdpi.com

Antimicrobial Activity : A general pharmacophore model for antimicrobial quinazolinones suggests that the presence of a substituent at N-3 (often a substituted aromatic ring) and a methyl or thiol group at C-2 are essential features. nih.gov Halogen atoms at positions 6 and 8 are also considered important for enhancing activity. nih.gov

Computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling are increasingly used to refine these models, providing a rational basis for designing new derivatives with improved potency against targets such as acetylcholinesterase. nih.govresearchgate.net

Strategies for Activity and Selectivity Enhancement based on SAR Insights

The knowledge gained from comprehensive SAR studies provides a direct roadmap for designing more potent and selective therapeutic agents. Several key strategies are employed to leverage these insights.

One primary strategy is structural modification and optimization based on established SAR principles. By identifying which substituents at which positions enhance activity, medicinal chemists can synthesize new analogues with a higher probability of success. For example, if SAR data indicates that small, electron-withdrawing groups at the C-7 position enhance activity for a specific target, new compounds incorporating groups like cyano or nitro can be designed and synthesized. researchgate.netresearchgate.net 3D-QSAR models are particularly valuable in this context, as they can predict the activity of virtual compounds and help prioritize synthetic efforts. rsc.org

Molecular hybridization is another powerful strategy. This involves covalently linking the quinazolinone pharmacophore with another known bioactive molecule or pharmacophore. nih.gov This approach aims to create a new hybrid compound that combines the therapeutic advantages of both parent molecules, potentially leading to a synergistic effect, novel mechanisms of action, or an improved selectivity profile. researchgate.net An example is the creation of quinazolinone-chalcone hybrids, which have been investigated as anticancer agents. researchgate.net

Finally, a focus on isoform-selective inhibitor design is crucial for targets that are part of a larger family of related proteins, such as kinases. nih.gov By carefully analyzing the structural differences in the binding sites of different isoforms and applying the SAR data, chemists can introduce specific modifications to the quinazolinone scaffold that favor binding to the desired target over others, thereby minimizing off-target effects. nih.gov

Computational Chemistry and in Silico Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method helps in understanding the binding mode and estimating the binding affinity.

Prediction of Ligand-Protein Binding Modes and Affinities

No specific studies predicting the binding modes or affinities for 2-(1-morpholinoethyl)-4(3H)-quinazolinone against specific protein targets were found. Such a study would typically involve docking the compound into the active site of a relevant protein (e.g., a kinase like EGFR or VEGFR) and calculating a docking score, often expressed in kcal/mol, which estimates the binding free energy. For related quinazolinone-morpholine hybrids, docking scores against VEGFR1, VEGFR2, and EGFR have been reported as -11.744 kcal/mol, -12.407 kcal/mol, and -10.359 kcal/mol, respectively, for the most active compound in that series. nih.gov

Identification of Key Interacting Residues in Target Active Sites

This subsection would detail the specific amino acid residues within a protein's active site that form interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with this compound. This information is crucial for understanding the basis of molecular recognition and for guiding further drug design. As no dedicated docking studies for this compound are available, this information cannot be provided.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time, allowing for the analysis of the stability and dynamics of a protein-ligand complex.

Analysis of Protein-Ligand Complex Stability and Dynamics

MD simulations on a complex of this compound with a target protein would involve analyzing parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). Low RMSD values for the complex would indicate stability over the simulation period. In studies on similar quinazolinone-morpholine hybrids, ligand-protein complexes exhibited high stability with RMSD values around 1-2 Å. nih.gov Strong hydrogen bond interactions were also maintained for over 90% of the simulation time, further indicating complex stability. nih.gov

Conformational Analysis of the Compound within Binding Pockets

This analysis would explore the different shapes (conformations) the compound adopts while inside the protein's binding pocket. Understanding the dynamic conformational behavior is key to assessing how well the ligand fits and maintains its interactions within the active site. This specific data is not available for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds.

No QSAR models specifically developed for or including this compound were found in the reviewed literature. Developing such a model would require a dataset of structurally similar compounds with measured biological activities against a specific target. Robust 3D-QSAR models, such as CoMFA and CoMSIA, have been developed for other series of quinazolin-4(3H)-one analogs to guide the design of more potent inhibitors for targets like EGFR. unar.ac.id

Development of Predictive Models for Biological Activity

A crucial aspect of computational drug design is the development of predictive models that can accurately forecast the biological activity of novel compounds. Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of this effort. For quinazolinone derivatives, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully employed to establish a mathematical correlation between the physicochemical properties of the molecules and their observed biological effects.

These models have demonstrated robust predictive power, with high squared correlation coefficients (R²) and cross-validated correlation coefficients (q²), indicating their reliability in predicting the activity of new analogs. For instance, studies on a series of quinazolinone derivatives have yielded CoMFA and CoMSIA models with q² values of 0.646 and 0.704, and R² values of 0.992 and 0.992, respectively. nih.gov Such statistically significant models are invaluable for prioritizing the synthesis of compounds with the highest probability of exhibiting the desired biological activity.

The development of these predictive models typically involves the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities is compiled.

Molecular Modeling: The 3D structures of the compounds are generated and optimized to their lowest energy conformation.

Alignment: The molecules are aligned based on a common substructure.

Descriptor Calculation: CoMFA and CoMSIA fields (steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor) are calculated.

Statistical Analysis: Partial Least Squares (PLS) analysis is used to derive the QSAR equation.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

| Model | q² | R² |

| CoMFA | 0.646 | 0.992 |

| CoMSIA | 0.704 | 0.992 |

Table 1: Statistical parameters of 3D-QSAR models for a series of quinazolinone derivatives. nih.gov

Correlation of Molecular Descriptors with Observed Effects

The contour maps generated from CoMFA and CoMSIA analyses provide a visual representation of the regions around the molecule where specific physicochemical properties are favorable or unfavorable for biological activity. These maps are instrumental in understanding the structure-activity relationship at a three-dimensional level.

For quinazolinone derivatives, these studies have consistently highlighted the importance of the electrostatic and hydrophobic fields in influencing their biological activity. nih.gov For instance, contour maps may indicate that bulky, electron-withdrawing groups at a particular position on the quinazolinone ring enhance activity, while electron-donating groups are detrimental. The morpholino group in this compound is often implicated in crucial interactions within the binding site of target proteins, contributing to both the potency and selectivity of the compound. Molecular docking studies on quinazolin-4(3H)-one-morpholine hybrids have revealed strong hydrogen bond interactions between the morpholine (B109124) moiety and the active sites of target proteins. nih.gov

Key molecular descriptors that have been correlated with the biological effects of quinazolinone derivatives include:

Steric Fields: Favorable steric interactions are often observed in specific regions, suggesting that the size and shape of substituents are critical for optimal binding.

Electrostatic Fields: The distribution of electron density plays a vital role, with regions favoring positive or negative electrostatic potentials influencing the binding affinity.

Hydrophobic Fields: Hydrophobic interactions are frequently key drivers of binding, and the presence of lipophilic groups in certain areas can significantly enhance activity.

Hydrogen Bond Donor and Acceptor Fields: The potential to form hydrogen bonds with key amino acid residues in the target's active site is a recurring theme in the structure-activity relationships of these compounds.

Virtual Screening and De Novo Design for Lead Optimization

Building upon the insights gained from predictive models and SAR studies, computational chemists employ virtual screening and de novo design techniques to identify and create novel lead compounds with improved properties.

Virtual screening involves the computational screening of large chemical libraries to identify molecules that are likely to bind to a specific biological target. This approach can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the pharmacophoric features of known active compounds. For quinazolinone-based inhibitors, both strategies have been successfully applied to discover new chemical entities with desired biological profiles.

Pharmacophore modeling , a ligand-based approach, has been used to define the essential three-dimensional arrangement of chemical features required for biological activity. A typical pharmacophore model for a quinazolinone inhibitor might include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov This model can then be used as a 3D query to search virtual libraries for compounds that match these features.

De novo design is a computational technique that aims to design novel molecules from scratch or by modifying existing ones. Based on the information from QSAR and docking studies, new functional groups can be strategically added to the this compound scaffold to enhance its interaction with the target protein. For example, if a contour map indicates a region where a hydrogen bond acceptor is favorable, various chemical moieties with this property can be computationally evaluated for their potential to improve activity. This iterative process of design, prediction, and synthesis is a powerful strategy for lead optimization. nih.govnih.gov

The integration of these computational methods has significantly accelerated the drug discovery process for quinazolinone-based compounds. By providing a deeper understanding of their mechanism of action and structure-activity relationships, in silico studies continue to be a driving force in the development of novel and effective therapeutic agents based on the this compound scaffold.

Future Research Directions and Potential Therapeutic Development

Exploration of Novel Analogues with Improved Biological Profiles

The development of novel analogues of 2-(1-morpholinoethyl)-4(3H)-quinazolinone is a critical step towards enhancing its therapeutic potential. Structure-activity relationship (SAR) studies on the quinazolinone core have consistently demonstrated that modifications at various positions can significantly influence biological activity. mdpi.com Future research should focus on systematic structural modifications to create a library of related compounds with potentially improved efficacy, selectivity, and pharmacokinetic properties.

Key areas for modification could include:

Substitution on the Quinazolinone Ring: Introducing a range of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the benzene (B151609) ring of the quinazolinone nucleus could modulate the electronic properties and lipophilicity of the molecule, potentially leading to enhanced interactions with biological targets.

Alterations to the Morpholinoethyl Side Chain: Modifications to the morpholine (B109124) ring or the ethyl linker could influence the compound's solubility, metabolic stability, and binding affinity. Exploring alternative heterocyclic rings or varying the length and flexibility of the linker are viable strategies.

Stereochemistry: If chiral centers are introduced, the synthesis and evaluation of individual stereoisomers will be crucial, as different enantiomers or diastereomers often exhibit distinct biological activities and toxicological profiles.

The synthesized analogues would then undergo rigorous screening to identify candidates with superior performance characteristics compared to the parent compound.

Investigation of Unexplored Biological Targets and Pathways

The quinazolinone scaffold is known to interact with a wide array of biological targets, including but not limited to protein kinases, phosphodiesterases, and receptors involved in cell signaling pathways. biotech-asia.org While the precise molecular targets of this compound are yet to be fully elucidated, its structural features suggest several plausible avenues for investigation.

Future research should aim to:

Identify Primary Molecular Targets: Employing techniques such as affinity chromatography, proteomics, and computational docking studies can help in identifying the specific proteins or enzymes that this compound interacts with.

Elucidate Mechanism of Action: Once a primary target is identified, further studies will be necessary to understand the mechanism of interaction, whether it be inhibition, activation, or allosteric modulation.

Explore Novel Therapeutic Areas: Based on the identified targets and pathways, the therapeutic potential of this compound could be explored in various diseases beyond the traditionally associated areas for quinazolinones, such as neurodegenerative disorders, metabolic diseases, or rare genetic conditions.

A comprehensive understanding of the compound's interaction with biological systems is fundamental for its rational development as a therapeutic agent.

Advanced Preclinical Characterization Methodologies

To bridge the gap between promising in vitro findings and clinical applications, a thorough preclinical characterization of this compound and its most promising analogues is essential. The use of advanced methodologies can provide a more detailed and accurate picture of the compound's behavior in a biological system.

Key advanced preclinical characterization methodologies to be employed include:

In Vivo Imaging: Techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) can be utilized to study the biodistribution, target engagement, and pharmacokinetics of the compound in living organisms. researchgate.netnih.gov This involves the synthesis of radiolabeled versions of the compound. The development of quinazoline-based fluorescent probes also opens up possibilities for real-time imaging of biological processes at the cellular and subcellular levels. rsc.orgnih.gov

Metabolomic Profiling: Metabolomics can provide a comprehensive snapshot of the metabolic changes induced by the compound in cells or organisms. nih.gov This can help in identifying biomarkers of drug efficacy and toxicity, as well as providing insights into the compound's mechanism of action and potential off-target effects.

These advanced techniques will be instrumental in selecting the most viable drug candidates for further development.

Prospects for Development as Chemical Probes in Biological Systems

Beyond its direct therapeutic potential, this compound could be developed as a valuable chemical probe for studying biological systems. Chemical probes are small molecules that are used to perturb and study the function of a specific protein or pathway.

The development of this compound as a chemical probe would involve:

Demonstrating High Potency and Selectivity: A good chemical probe should exhibit high affinity and selectivity for its intended target to minimize off-target effects and ensure that any observed biological response is due to the modulation of the target of interest.

Characterization in Cellular and In Vivo Models: The activity of the probe needs to be thoroughly characterized in relevant cellular and animal models to validate its utility for studying a particular biological question.

Synthesis of a "Negative Control": A structurally similar but biologically inactive analogue should be synthesized to serve as a negative control in experiments, helping to distinguish target-specific effects from non-specific ones.

The development of this compound as a chemical probe could significantly contribute to our understanding of fundamental biological processes and aid in the discovery of new therapeutic targets.

Q & A

Q. What synthetic strategies are effective for introducing alkylaminoethyl groups at the 2-position of 4(3H)-quinazolinones?

Nucleophilic substitution using chloroethylamine derivatives under basic conditions (e.g., K₂CO₃ in acetone) is a common approach. Microwave-assisted heterocyclization can enhance yields and reduce reaction times. For example, ethyl chloroacetate reacts with quinazolinones to form ethoxycarbonylmethyl derivatives, as demonstrated in the synthesis of 3-(ethoxycarbonylmethyl)-4-quinazolinone . Solvent choice (e.g., dioxane for glucose derivatives) and temperature control are critical for regioselectivity .

Q. How does the morpholinoethyl group at position 2 influence physicochemical properties?

The morpholinoethyl moiety increases hydrophilicity due to the polar morpholine ring, improving aqueous solubility compared to lipophilic substituents. This modification may enhance metabolic stability by reducing oxidative degradation, as seen in analogs with polar groups . Techniques like logP measurement and HPLC retention analysis quantify these effects .

Q. What in vitro models are suitable for initial antimicrobial evaluation?

Broth microdilution assays against S. aureus and E. coli (with ciprofloxacin as a control) are standard for antibacterial screening . Antifungal activity can be assessed via microplate Alamar Blue assays against Candida albicans and Aspergillus fumigatus, providing IC₅₀ values .

Q. Which spectroscopic techniques confirm the structure of 2-(1-morpholinoethyl)-4(3H)-quinazolinone?

¹H/¹³C NMR distinguishes morpholinoethyl protons (δ 2.4–3.8 ppm) and confirms substitution patterns. IR spectroscopy identifies the quinazolinone carbonyl stretch (~1670 cm⁻¹). HRMS validates molecular formulas, while X-ray crystallography resolves absolute configurations for crystalline derivatives .

Q. How do structural variations at position 3 affect derivatization reactivity?

Electron-withdrawing groups at position 3 increase electrophilicity at C2, facilitating nucleophilic attacks. For example, 3-aryl derivatives condense smoothly with benzaldehydes to form Schiff bases, whereas bulky 3-substituents may require higher temperatures or prolonged reactions .

Advanced Research Questions

Q. How can in vitro-in vivo efficacy discrepancies be resolved for 4(3H)-quinazolinones?

Interspecies pharmacokinetic studies are essential. For instance, UR-9825 exhibited species-dependent half-lives (1 h in mice vs. 9 h in rabbits), explaining efficacy variations . LC-MS/MS-based tissue distribution and plasma protein binding analyses identify bioavailability limitations. Adjusting dosing regimens (e.g., twice-daily administration) or developing sustained-release formulations may bridge gaps .

Q. What computational methods optimize enzyme inhibitor design?

Molecular docking (AutoDock 3.0) predicts binding modes with targets like penicillin-binding proteins or PLAP . Free energy perturbation (FEP) calculations quantify substituent impacts on binding affinity, while MD simulations (>50 ns) assess complex stability, particularly for flexible sidechains .

Q. How are metabolic pathways of 2-substituted quinazolinones determined?

Hepatic microsome incubations with NADPH and LC-HRMS identify phase I metabolites. CYP450 inhibition assays using fluorescent substrates pinpoint metabolic enzymes. Phase II metabolism is assessed via UDPGA/PAPS cofactor studies for glucuronidation/sulfation potential .

Q. How should conflicting SAR data between antibacterial and anticonvulsant derivatives be analyzed?

Multivariate QSAR with Volsurf descriptors distinguishes target-specific requirements. Antibacterials favor ClogP >3.5 and TPSA <90 Ų for membrane penetration, while anticonvulsants require 70–100 Ų TPSA for blood-brain barrier permeability . OPLS modeling separates electronic (antibacterial) vs. steric (CNS) drivers .

Q. What advanced models validate CNS therapeutic potential?

Chronic epilepsy models (e.g., kainic acid-induced seizures in rats) assess anticonvulsant durability. Intracerebral microdialysis measures brain exposure post-oral dosing. Neurotoxicity thresholds are quantified via rotarod tests, while von Frey filament assays in SNL models evaluate analgesic synergy with gabapentinoids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.